Alfacalcidol-D6 is a synthetic analog of vitamin D, specifically designed to enhance the biological activity of vitamin D in the body. This compound is primarily used in the treatment of conditions related to calcium metabolism, such as osteoporosis and renal osteodystrophy. Alfacalcidol-D6 is characterized by its unique molecular structure, which allows for improved efficacy compared to its natural counterparts.
Alfacalcidol-D6 is derived from vitamin D3, also known as cholecalciferol. It undergoes a series of chemical modifications to produce the active form that can effectively regulate calcium and phosphate levels in the body.
Alfacalcidol-D6 falls under the category of secosteroids, which are steroid-like compounds that have undergone a structural alteration involving the breaking of one of the bonds in their steroid rings. This classification highlights its relationship to vitamin D and its role in hormonal regulation.
The synthesis of Alfacalcidol-D6 involves several key steps:
The synthesis process is optimized for efficiency, utilizing moderate reaction conditions that enhance yield while minimizing costs and production time. The incorporation of both chemical separation and physical purification techniques allows for effective removal of impurities and stereoisomers, resulting in a high-purity product suitable for pharmaceutical applications .
Alfacalcidol-D6 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The compound's specific stereochemistry is crucial for its interaction with vitamin D receptors.
The molecular formula for Alfacalcidol-D6 is C27H44O3, with a molecular weight of approximately 416.65 g/mol. Its structural representation includes a secosteroid framework typical of vitamin D analogs, featuring hydroxyl groups that facilitate binding to the vitamin D receptor .
Alfacalcidol-D6 participates in various chemical reactions that are essential for its activation and function:
The conversion process involves specific cytochrome P450 enzymes that catalyze the hydroxylation steps necessary for transforming Alfacalcidol-D6 into its active form, calcitriol .
The mechanism of action for Alfacalcidol-D6 centers around its conversion into calcitriol, which then exerts its effects through several pathways:
Research indicates that Alfacalcidol-D6 enhances intestinal absorption of calcium and phosphate while promoting bone mineralization through these mechanisms .
Relevant analyses confirm that these properties ensure effective delivery and bioavailability when used therapeutically .
Alfacalcidol-D6 has several significant applications in scientific and medical fields:
Alfacalcidol-D6 (CAS 1641940-94-4) is a deuterium-enriched isotopologue of the vitamin D analog alfacalcidol. Its chemical structure, (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, features six deuterium atoms at the terminal methyl groups (positions 26 and 27) of the side chain. This strategic isotopic substitution replaces the -CH₃ groups at C26 and C27 with -CD₃ groups, minimizing steric alterations while enhancing metabolic stability for tracer studies [1] [4].
The compound retains the core 1α-hydroxycholecalciferol structure, characterized by a 5,6-cis triene configuration and hydroxyl groups at positions 1α and 3β. The side-chain deuteriation preserves the vitamin D receptor (VDR) binding affinity, as confirmed by molecular docking simulations that show negligible perturbation (<0.5 Å RMSD) in the ligand-binding domain interactions compared to non-deuterated alfacalcidol [3] [5].
Key Structural Descriptors:
Feature | Description |
---|---|
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Deuterium Sites | C26 (CD₃), C27 (CD₃) |
Configuration | 5,6-cis, 1α-hydroxy, 3β-hydroxy |
The synthesis of Alfacalcidol-D6 employs deuterated precursors introduced during the construction of the aliphatic side chain. Two advanced methodologies dominate:
Deuterated Isoprenoid Coupling:A modified Trost coupling incorporates deuterated acetone (CD₃COCD₃) or deuterated isobutyraldehyde (CD₃CD₂CDO) to generate the C8-D6 side-chain fragment. This fragment is coupled to the protected Grundmann's ketone via Wittig olefination, followed by deprotection and hydroxylation at C1α. The process achieves >98% isotopic enrichment, confirmed by mass spectrometry [2] [4].
Photochemical Isomerization:Traditional synthesis faces challenges in separating 5,6-cis and 5,6-trans isomers during ring closure. A photochemical method irradiates the 5,6-trans isomer with UV light (λ = 254–300 nm) in ethyl acetate, inducing isomerization to the 5,6-cis configuration. This step increases the overall yield from 17% to 31% and avoids tedious chromatographic separations. The deuterated side chain is introduced prior to this photochemical step using deuterated alkyl halides (CD₃I) in a nickel-catalyzed coupling [7].
Table: Synthesis Method Comparison
Method | Deuterium Source | Key Step | Yield |
---|---|---|---|
Deuterated Coupling | CD₃COCD₃ / CD₃CD₂CDO | Wittig olefination | 42–48% |
Photochemical Route | CD₃I | UV isomerization (254–300 nm) | 31% |
The molecular weight of Alfacalcidol-D6 is 406.67 g/mol (empirical formula C₂₇H₃₈D₆O₂), a 6 Da increase from non-deuterated alfacalcidol (400.64 g/mol). This mass shift enables unambiguous detection via mass spectrometry:
Chromatographic separation relies on reverse-phase HPLC with photodiode array detection (retention time: 12.8 ± 0.2 min, C18 column, methanol/water 85:15). The deuterated compound co-elutes with non-deuterated alfacalcidol but is distinguishable via online mass spectrometry [1] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9